![molecular formula C12H15NO3S2 B2605060 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide CAS No. 2034498-69-4](/img/structure/B2605060.png)
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide” consists of a furan ring attached to a thiophene ring via an ethyl linkage. Further structural analysis would require more specific data such as crystallographic studies.Scientific Research Applications
Photoinduced Oxidative Annulation
Innovative methodologies utilizing N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide derivatives have been developed for the synthesis of complex polyheterocyclic structures through photoinduced oxidative annulation. This process is significant for creating highly functionalized compounds without the need for transition metals or oxidants, showcasing the potential in green chemistry and materials science (Jin Zhang et al., 2017).
Regiocontrolled Synthesis
The regiocontrolled synthesis of γ-hydroxybutenolides from 2-thiophenyl-substituted furans highlights the compound's versatility in creating structurally distinct molecules. This method emphasizes the compound's utility in synthesizing valuable intermediates for pharmaceuticals and agrochemicals (Vasiliki Kotzabasaki et al., 2016).
Anticancer and Antiviral Potential
Research into celecoxib derivatives, including those related to N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide, has revealed promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings underscore the compound's potential in developing new therapeutic agents (Ş. Küçükgüzel et al., 2013).
Enhancing Solar Cell Efficiency
Derivatives of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide have been used to improve the efficiency of dye-sensitized solar cells. This application demonstrates the compound's contribution to renewable energy technologies, specifically in optimizing solar energy conversion (Se Hun Kim et al., 2011).
Biomaterials Development
The enzymatic polymerization of biobased polyesters incorporating derivatives of the compound showcases its role in producing sustainable materials. This research highlights the potential for creating environmentally friendly polymers with applications ranging from packaging to biomedical devices (Yi Jiang et al., 2014).
Future Directions
The future directions for research on “N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Thiophene derivatives are of interest in various fields, including medicinal chemistry, due to their wide range of biological activities .
properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c1-2-18(14,15)13-7-5-11-3-4-12(17-11)10-6-8-16-9-10/h3-4,6,8-9,13H,2,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDDEQWSMQPFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CC=C(S1)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide |
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